Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group attached to a heptanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoic acid.
Reduction: Formation of ethyl 7-(2,3,4-trimethoxyphenyl)-7-hydroxyheptanoate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. For example, compounds containing this group have been shown to inhibit tubulin polymerization, which is crucial for cell division .
Comparison with Similar Compounds
Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate can be compared with other compounds containing the trimethoxyphenyl group:
2-(2,3,4-Trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles: These compounds also exhibit significant biological activities, including anti-cancer properties.
Bis-(2,3,4-Trimethoxyphenyl)Azaalkanes: Known for their anti-ischemic and antiarrhythmic activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 7-oxo-7-(2,3,4-trimethoxyphenyl)heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c1-5-24-16(20)10-8-6-7-9-14(19)13-11-12-15(21-2)18(23-4)17(13)22-3/h11-12H,5-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOFYBAKHJQJGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254982 |
Source
|
Record name | Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301254982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-07-6 |
Source
|
Record name | Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301254982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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